molecular formula C24H19ClN4O3 B2628436 3-(3-chloro-2-methylphenyl)-N'-(4-methylbenzoyl)-4-oxo-3,4-dihydro-1-phthalazinecarbohydrazide CAS No. 866039-05-6

3-(3-chloro-2-methylphenyl)-N'-(4-methylbenzoyl)-4-oxo-3,4-dihydro-1-phthalazinecarbohydrazide

Cat. No.: B2628436
CAS No.: 866039-05-6
M. Wt: 446.89
InChI Key: GDSILGJBSAKPME-UHFFFAOYSA-N
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Description

3-(3-chloro-2-methylphenyl)-N'-(4-methylbenzoyl)-4-oxo-3,4-dihydro-1-phthalazinecarbohydrazide is a specialized phthalazine-based compound offered for research and development purposes. This chemical features a complex structure integrating multiple pharmacophores, including a chloro-methylphenyl group and a methylbenzoyl hydrazide moiety, which are often investigated for their potential to modulate biological activity. As a derivative of the phthalazinone scaffold, a class known for its diverse pharmacological profiles, this compound is of significant interest in early-stage discovery research. It is provided as a tool compound for scientists to explore novel chemical spaces, particularly in the design and screening of new molecular entities. Researchers may utilize this chemical in biophysical assays, target-based screening, or as a building block in synthetic chemistry to develop more complex structures. All in vitro and in vivo applications are strictly for scientific investigation. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or animal use.

Properties

IUPAC Name

3-(3-chloro-2-methylphenyl)-N'-(4-methylbenzoyl)-4-oxophthalazine-1-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN4O3/c1-14-10-12-16(13-11-14)22(30)26-27-23(31)21-17-6-3-4-7-18(17)24(32)29(28-21)20-9-5-8-19(25)15(20)2/h3-13H,1-2H3,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDSILGJBSAKPME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NNC(=O)C2=NN(C(=O)C3=CC=CC=C32)C4=C(C(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3-chloro-2-methylphenyl)-N'-(4-methylbenzoyl)-4-oxo-3,4-dihydro-1-phthalazinecarbohydrazide is a member of the phthalazine derivatives, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C18H18ClN3O3C_{18}H_{18}ClN_{3}O_{3} with a molecular weight of approximately 357.81 g/mol. The structure features a phthalazine core substituted with a chloro and methyl group on one side and a benzoyl group on the other.

Anticancer Activity

Recent studies have indicated that phthalazine derivatives exhibit significant anticancer properties. In vitro assays have demonstrated that This compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)12.5Apoptosis induction
A549 (Lung Cancer)15.0Cell cycle arrest at G2/M phase
HeLa (Cervical Cancer)10.0Inhibition of mitochondrial function

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It showed efficacy against both gram-positive and gram-negative bacteria, as well as certain fungal strains. The minimum inhibitory concentration (MIC) values suggest that it could be a promising candidate for developing new antimicrobial agents.

MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, the compound exhibits anti-inflammatory properties. It has been shown to reduce levels of pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases.

The biological activity of This compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation and survival pathways.
  • Induction of Oxidative Stress : It appears to induce oxidative stress in cancer cells, leading to apoptosis.
  • Modulation of Signaling Pathways : The compound may interfere with various signaling pathways such as NF-kB and MAPK pathways, which are crucial in cancer progression and inflammation.

Case Studies

A recent case study involving animal models demonstrated that administration of this compound significantly reduced tumor size in xenograft models compared to controls. Histopathological analysis revealed increased apoptosis in treated tumors, further supporting its anticancer potential.

Comparison with Similar Compounds

Structural Analogs

Core Scaffold and Substituent Variations

The target compound’s phthalazine core is structurally distinct from quinazolinone derivatives (e.g., compounds in –2) but shares the 4-oxo-3,4-dihydro motif. Key structural analogs include:

N'-(1-(3-Benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)propyl)-4-chloro-N-phenylbenzohydrazide (7b4) Structural Features: Quinazolinone core with benzyl and chloro-phenyl substituents. Key Data: Melting point 130–131°C; IR νmax 3249 cm⁻¹ (N–H), 1680 cm⁻¹ (C=O) . Comparison: The quinazolinone core may confer different electronic properties compared to phthalazine. The benzyl group enhances hydrophobicity, while the target compound’s 4-methylbenzoyl group offers steric bulk.

N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide ()

  • Structural Features : Benzamide with 4-chlorophenyl and methoxy-methyl substituents.
  • Key Data : Fluorescence intensity optimized at pH 5 (λex 340 nm, λem 380 nm); IR C=O stretch at 1680 cm⁻¹ .
  • Comparison : The absence of a hydrazide group reduces hydrogen-bonding capacity but improves fluorescence properties, making it suitable for sensing applications.

3-(2,4-Dimethoxyphenyl)-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-4-oxo-3,4-dihydro-1-phthalazinecarboxamide () Structural Features: Phthalazine core with piperazinyl and dimethoxyphenyl groups.

Data Table: Structural and Physicochemical Comparison
Compound Name Core Structure Key Substituents Molecular Weight Melting Point (°C) Spectral Data (IR/NMR) Application Reference
Target Compound Phthalazine 3-Cl-2-MePh, 4-MeBz ~464.9* Not reported Not provided Not reported N/A
7b4 () Quinazolinone Benzyl, 4-Cl-Ph 523.0 130–131 νmax 3249 (NH), 1680 (C=O) Not reported
N-(4-Cl-Ph)-2-MeO-4-MeBz () Benzamide 4-Cl-Ph, 2-MeO-4-MeBz 274.7 Not reported IR: 1680 (C=O) Fluorescence sensor
Compound Phthalazine 2,4-diMeO-Ph, piperazinyl ~589.6* Not reported Not provided Not reported

*Calculated based on molecular formula.

Functional Properties

  • Fluorescence: ’s benzamide derivative exhibits strong fluorescence at pH 5, with LOD 0.269 mg/L, suggesting utility in metal ion sensing .
  • Biological Activity: ’s phthalazinone-triazole hybrids were evaluated for biological activity, though results are unspecified . The target compound’s hydrazide group may enhance binding to enzymes like urease or kinases.

Substituent Effects on Properties

  • Electron-Withdrawing Groups : The 3-chloro substituent in the target compound may increase electrophilicity compared to ’s 4-chloro-phenyl group.
  • Hydrophobicity : The 4-methylbenzoyl group (target) vs. benzyl (7b4) alters logP values, affecting membrane permeability.
  • Hydrogen Bonding : The carbohydrazide linker in the target compound offers two NH groups for hydrogen bonding, unlike ’s single amide bond.

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